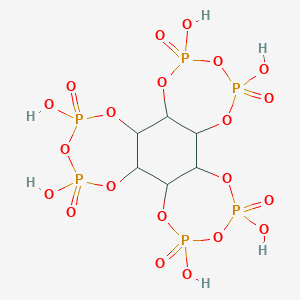

Myo-inositol trispyrophosphate

Descripción general

Descripción

Myo-inositol trispyrophosphate is an inositol phosphate and a pyrophosphate derivative of phytic acid. It is known for its potential as a drug candidate and a performance-enhancing substance. This compound exerts its biological effects by increasing tissue oxygenation, making it a significant focus in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Myo-inositol trispyrophosphate is synthesized through a series of phosphorylation reactions. The process typically involves the reaction of myo-inositol with phosphorus oxychloride in the presence of a base, followed by hydrolysis to yield the trispyrophosphate derivative. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: Myo-inositol trispyrophosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can produce a range of inositol phosphate esters .

Aplicaciones Científicas De Investigación

Cancer Treatment

Hypoxia Modification in Tumors

ITPP has been studied for its ability to counteract tumor hypoxia, which is often associated with poor prognosis and resistance to therapies. By improving oxygenation within tumors, ITPP enhances the efficacy of treatments like chemotherapy and radiotherapy.

- Case Study : A Phase Ib dose-escalation study involved 28 patients with advanced hepatopancreatobiliary malignancies. Patients received ITPP infusions alongside chemotherapy, resulting in improved tumor oxygenation and potentially enhanced treatment efficacy .

- Table 1: Summary of Clinical Trials Involving ITPP in Cancer Treatment

| Study Type | Patient Population | Treatment Regimen | Outcomes |

|---|---|---|---|

| Phase Ib Trial | 28 patients with advanced cancer | ITPP + chemotherapy | Improved tumor oxygenation |

| Preclinical Models | Various tumor types | ITPP administration | Reduced tumor growth |

Cardiovascular Applications

Improving Exercise Capacity and Preventing Heart Failure

ITPP has shown promise in enhancing exercise capacity in models of heart failure by improving oxygen delivery to cardiac tissues.

- Case Study : In a study involving mice with severe heart failure, ITPP administration led to a significant increase in exercise capacity and improved hemodynamic parameters .

- Table 2: Effects of ITPP on Exercise Capacity in Heart Failure Models

| Animal Model | Treatment Duration | Exercise Capacity Improvement (%) | Hemodynamic Changes |

|---|---|---|---|

| Mice with HF | 5 weeks | 63 ± 7% | Increased cardiac output |

| Rats with PH | 5 weeks | Not specified | Reduced pulmonary vascular resistance |

Vascular Normalization

ITPP's ability to normalize microvasculature is crucial for enhancing the delivery of therapeutic agents to tumors. Studies have demonstrated that ITPP can stabilize blood vessels by activating endothelial PTEN, leading to improved blood flow and oxygenation .

- Table 3: Impact of ITPP on Vascular Normalization

| Study Type | Model Used | Mechanism Observed | Result |

|---|---|---|---|

| In vitro | Endothelial cell cultures | Activation of PTEN | Stabilized vessels |

| In vivo | Tumor-bearing mice | Enhanced blood flow | Improved therapeutic efficacy |

Future Directions and Research Needs

While the current findings are promising, further research is essential to fully understand the potential applications of ITPP. Future studies should focus on:

- Long-term safety and efficacy in diverse patient populations.

- Mechanistic studies to elucidate the pathways influenced by ITPP.

- Exploration of combination therapies involving ITPP and existing cancer treatments.

Mecanismo De Acción

Myo-inositol trispyrophosphate acts as a membrane-permeant allosteric regulator of hemoglobin. It mildly reduces the oxygen-binding affinity of hemoglobin, shifting the oxygen-hemoglobin dissociation curve to the right. This shift increases oxygen release from the blood into tissues, thereby enhancing tissue oxygenation. The molecular targets and pathways involved include hemoglobin and various cellular signaling pathways that respond to changes in oxygen levels .

Comparación Con Compuestos Similares

Phytic Acid: Unlike myo-inositol trispyrophosphate, phytic acid is not membrane-permeant due to its charge distribution.

Inositol Phosphates: These compounds share a similar structure but differ in their phosphorylation patterns and biological activities.

Inositol Trisphosphate: This compound is involved in cellular signaling but does not have the same oxygenation-enhancing properties as this compound.

Uniqueness: this compound is unique in its ability to permeate cell membranes and act as an allosteric regulator of hemoglobin. This property makes it particularly valuable in medical applications aimed at improving tissue oxygenation and treating hypoxia-related conditions .

Actividad Biológica

Myo-inositol trispyrophosphate (ITPP) is a novel compound known for its unique biological activities, particularly its role as an allosteric regulator of hemoglobin. This article delves into the compound's mechanisms, effects on various physiological conditions, and potential therapeutic applications based on diverse research findings.

ITPP is a pyrophosphate derivative of phytic acid, with the molecular formula . It functions primarily by modulating hemoglobin's oxygen-binding affinity. Specifically, ITPP reduces this affinity, shifting the oxygen-hemoglobin dissociation curve to the right, which facilitates increased oxygen release from hemoglobin into tissues under low oxygen conditions .

Biological Effects

-

Oxygen Delivery Enhancement :

- ITPP has been shown to significantly enhance oxygen delivery in various animal models. In studies with mice, administration of ITPP resulted in a dose-dependent increase in the oxygen tension at which hemoglobin is 50% saturated (p50), with maximal increases observed at doses ranging from 0.5 to 3 g/kg .

- In transgenic mice with heart failure, ITPP administration led to a remarkable increase in exercise capacity, highlighting its potential as a therapeutic agent for conditions characterized by reduced oxygen availability .

- Effects on Pulmonary Hypertension :

-

Tumor Oxygenation and Cancer Therapy :

- ITPP has garnered interest for its ability to enhance tumor oxygenation, which is crucial for improving the efficacy of radiation therapy. Research indicated that pre-treatment with ITPP before radiation significantly improved tumor oxygen levels and reduced tumor growth compared to radiation alone .

- Furthermore, clinical trials are underway to assess ITPP's effectiveness in patients with hepatopancreatobiliary tumors, focusing on its role in modifying hypoxia during treatment .

Table 1: Summary of Key Studies on this compound

Potential Applications

- Athletic Performance : Due to its ability to enhance oxygen delivery, ITPP has been explored as a performance-enhancing substance in sports. Its detection in urine has led to discussions regarding its classification as a doping agent .

- Cancer Treatment : By reversing tumor hypoxia, ITPP may improve responses to chemotherapy and radiation therapy. Ongoing trials aim to establish its role in combination therapies for various cancers .

- Cardiovascular Health : The compound's effects on improving exercise capacity in heart failure models suggest potential applications in managing cardiovascular diseases associated with hypoxia .

Propiedades

IUPAC Name |

4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKSUBRULAYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O21P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029636 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802590-64-3 | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802590643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myo-inositol trispyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYO-INOSITOL TRISPYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/116EYZ0PPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.